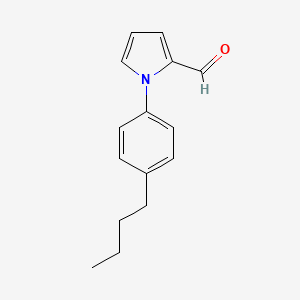

1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

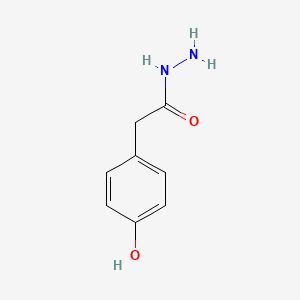

The compound "1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the Vilsmeier-Haack reagent has been utilized to synthesize a series of novel pyrazole carbaldehydes, which are structurally related to pyrrole carbaldehydes . Additionally, carbohydrates can be converted into N-substituted pyrrole-2-carbaldehydes (pyrralines) through a one-pot reaction with primary amines and oxalic acid in DMSO at 90 °C . This method provides a sustainable approach to generating pyrrole-fused poly-heterocyclic compounds, which could be further transformed into natural pyrrole alkaloid products.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic and computational techniques. For example, the structure of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, was optimized using both Hartree-Fock and Density Functional Theory calculations, and its vibrational frequencies were assigned through experimental and theoretical infrared spectroscopy . Similarly, the crystal structure of 2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde revealed the spatial arrangement of the pyrrole and phenyl rings and the orientation of aldehyde groups .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, 1-(2-isocyanophenyl)pyrrole can be converted to pyrrolo[1,2-a]quinoxaline using a Lewis acid catalyst . This transformation demonstrates the reactivity of the pyrrole ring towards electrophilic substitution reactions, which is a common pathway for functionalizing pyrrole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of substituents on the pyrrole ring, such as aldehyde groups, can affect the compound's polarity, reactivity, and intermolecular interactions. For example, in the crystal structure of 2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde, molecules are linked into a three-dimensional framework by C—H⋯O hydrogen bonds, indicating the potential for solid-state interactions . The electronic properties, such as charge distribution and potential sites for nucleophilic or electrophilic attack, can be mapped using molecular electrostatic potential analysis, as demonstrated for a fluorophenyl pyrazole carbaldehyde derivative .

科学的研究の応用

Synthesis and Characterization

Synthesis and Antimicrobial Activity : Research has shown the development of novel chitosan Schiff bases using heteroaryl pyrazole derivatives, including compounds related to 1H-pyrrole-2-carbaldehyde. These bases were characterized and evaluated for antimicrobial activity against various bacteria and fungi, showcasing the potential of such compounds in antimicrobial applications (Hamed et al., 2020).

Structural Analysis through NMR and DFT Calculations : The structural features of isomers of 1-vinylpyrrole-2-carbaldehyde were investigated using NMR spectroscopy and DFT calculations. This study provided insights into intramolecular hydrogen bonding effects, which are crucial for understanding the properties of these compounds (Afonin et al., 2009).

Application in Polymerization and Catalysis

Single Molecule Magnets : The application of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, was demonstrated in the coordination of paramagnetic transition metal ions, leading to the formation of a barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

Synthesis of Fluorescent Benzimidazoles : A study reported the synthesis of 1-vinylpyrrole-benzimidazole ensembles through the condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes. The resulting compounds showed intense fluorescence, indicating their potential use in optoelectronic applications (Trofimov et al., 2009).

Biological and Medicinal Applications

Cytotoxic Activity in Cancer Research : The Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles led to the discovery of 3-substituted-(1H-pyrrol-2-yl)acrylonitriles with broad spectrum cytotoxicity, particularly against breast cancer cell lines (Otaibi et al., 2014).

Anion Binding Properties : Tetrakis(1H-pyrrole-2-carbaldehyde) receptors were synthesized and found to have tunable anion binding properties. This indicates potential applications in biochemical analysis and the development of sensing technologies (Deliomeroglu et al., 2014).

Crystallography and Material Science

Characterization of Crystals : The study of pyrrole-2-carbaldehyde isonicotinoylhydrazone crystals revealed crucial information about intra- and intermolecular interactions, offering insights valuable for the development of new materials and pharmaceuticals (Safoklov et al., 2002).

Synthesis of Aluminum and Zinc Complexes : Research on the reaction of 1H-pyrrole-2-carbaldehyde with quinolin-8-amine led to the synthesis of aluminum and zinc complexes. These complexes were evaluated for their catalytic activity in polymerization processes, showing potential applications in material science and catalysis (Qiao et al., 2011).

作用機序

Target of Action

Similar compounds such as benzoxazole derivatives have been known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Mode of Action

These biochemical pathways control the growth and development of cells; when compounds like this are applied, these processes cannot be carried out, leading to cell injury and death .

Biochemical Pathways

For instance, 1-butanol and isobutanol, which share some structural similarities with the compound , have been shown to affect a broad range of substrates in various organisms .

Pharmacokinetics

Similar compounds such as “ethanone, 1-(4-butylphenyl)-” can be analyzed by reverse phase (rp) hplc method with simple conditions .

Result of Action

Similar compounds have been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Safety and Hazards

将来の方向性

The future directions for research into similar compounds are vast. For example, Schiff-base ligands, which are similar to the compound , have been shown to have extensive applications in biology, biochemistry, and medicine . Additionally, there is ongoing research into the development of efficient blue PeLEDs .

特性

IUPAC Name |

1-(4-butylphenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-2-3-5-13-7-9-14(10-8-13)16-11-4-6-15(16)12-17/h4,6-12H,2-3,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXGMRGYTBBAKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274939.png)